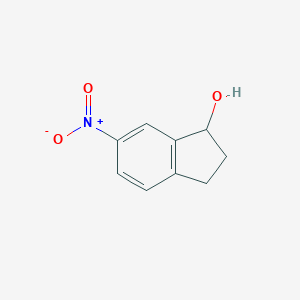

6-nitro-2,3-dihydro-1H-inden-1-ol

Description

Properties

IUPAC Name |

6-nitro-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)9/h1,3,5,9,11H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQKWLILGPELQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558822 | |

| Record name | 6-Nitro-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119273-81-3 | |

| Record name | 6-Nitro-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

Related compounds have been studied for their potential in molecular docking and pharmacokinetic properties. These derivatives showed promising molecular interactions against target proteins involved in steroid biosynthesis.

Biochemical Pathways

It is known that similar compounds have shown significant antioxidant and anticancer activity profiles, suggesting that they may interact with pathways related to these biological processes.

Pharmacokinetics

The compound’s lipophilicity, water solubility, and other physicochemical properties suggest that it may have good bioavailability.

Result of Action

Related compounds have shown significant antioxidant and anticancer activity profiles, suggesting that 6-nitro-2,3-dihydro-1H-inden-1-ol may have similar effects.

Action Environment

It is known that the compound is used in various scientific and industrial applications, suggesting that it may be stable under a variety of conditions.

Biological Activity

6-Nitro-2,3-dihydro-1H-inden-1-ol (6-NOI) is a heterocyclic organic compound with significant potential in medicinal chemistry due to its unique structural features, including a nitro group and a hydroxyl group. This compound has garnered attention for its possible therapeutic effects, particularly in the context of cancer and inflammatory diseases. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals.

- Molecular Formula : C₉H₉N₁O₃

- Molecular Weight : 177.16 g/mol

- Structure : The compound features a bicyclic structure that enhances its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds structurally similar to 6-NOI may act as inhibitors of various biological pathways, particularly those involved in cancer progression and inflammatory responses. The presence of the nitro group is believed to enhance interactions with biological targets, making 6-NOI a candidate for further pharmacological evaluation.

Key Findings from Research Studies

-

Anticancer Activity :

- Preliminary studies suggest that 6-NOI exhibits antiproliferative effects on certain cancer cell lines, particularly HL60 cells, indicating its potential as an anticancer agent .

- Structure-activity relationship (SAR) studies have shown that modifications to the indene ring can retain or enhance activity against specific cancer cell lines .

-

Antimicrobial Properties :

- Similar compounds have demonstrated antibacterial activity against Gram-positive bacteria. For instance, derivatives of indene have shown minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .

- The mechanism of action may involve the inhibition of protein synthesis pathways, which is critical for bacterial survival .

- Biofilm Inhibition :

Table 1: Summary of Biological Activities of 6-NOI Derivatives

| Compound Name | Biological Activity | MIC (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Antiproliferative | Not specified | Inhibits cell proliferation in HL60 cells |

| 5-Bromo-6-nitro-2,3-dihydro-1H-indene | Antibacterial | 15.625 – 125 | Inhibition of protein synthesis |

| Indene Derivative A | Biofilm Inhibition | MBIC 62.216 – 124.432 | Disruption of biofilm formation |

Mechanistic Insights

The biological activity of 6-NOI can be attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival and proliferation.

- Receptor Interactions : The nitro group may facilitate binding to receptors or proteins involved in inflammatory responses, enhancing its therapeutic potential.

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Development

6-Nitro-2,3-dihydro-1H-inden-1-ol serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to enhance the efficacy and specificity of drugs targeting neurological disorders. The compound's ability to modulate neurotransmitter systems positions it as a valuable candidate in the development of treatments for mental health conditions such as depression and anxiety .

Biochemical Research

This compound is utilized in biochemical studies to investigate the mechanisms of action of neurotransmitters. By understanding these pathways, researchers can develop new therapeutic strategies aimed at improving brain function and treating neurodegenerative diseases .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. Its unique structure facilitates various reactions, making it an essential reagent in laboratory settings .

Material Science

Development of Novel Materials

The compound is also explored in material science for its potential to create novel materials with unique electronic properties. These materials can be beneficial in developing advanced electronic devices, including sensors and transistors .

Analytical Chemistry

Quality Control and Regulatory Compliance

In analytical chemistry, this compound is employed in various techniques to detect and quantify related compounds. This application is critical for quality control processes within the pharmaceutical industry, ensuring compliance with regulatory standards .

Case Study 1: Antibacterial Properties

Research has indicated that derivatives of this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus. In vitro studies have shown minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin, highlighting the potential for developing new antibacterial agents based on this compound's structure .

Case Study 2: Anticancer Activity

Similar compounds have demonstrated anticancer properties by inhibiting cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Further research into this compound could elucidate specific pathways involved in its anticancer effects, paving the way for novel cancer therapies .

Chemical Reactions Analysis

Reduction of 6-Nitroindan-1-one

The most common synthesis involves the reduction of 6-nitroindan-1-one (CAS 24623-24-3) using sodium borohydride (NaBH₄) in methanol. This reaction selectively reduces the ketone to a secondary alcohol while retaining the nitro group .

| Starting Material | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 6-Nitroindan-1-one | NaBH₄ in methanol, 0–25°C, 2–4 h | 86% |

Mechanistic Insight : The reduction proceeds via nucleophilic attack of hydride ions on the carbonyl carbon, forming the alcohol without affecting the nitro group.

(a) Reduction of the Nitro Group

The nitro group undergoes catalytic hydrogenation to yield 6-amino-2,3-dihydro-1H-inden-1-ol, a precursor for pharmaceuticals and agrochemicals .

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Nitro → Amine Reduction | H₂ (60 psi), 10% Pd/C, ethanol, RT | 81% |

Key Findings :

- Palladium on carbon (Pd/C) is the preferred catalyst for selective reduction.

- Higher pressures (60 psi) enhance reaction efficiency .

(b) Oxidation of the Hydroxyl Group

The hydroxyl group can be oxidized back to a ketone under acidic conditions (e.g., CrO₃/H₂SO₄), regenerating 6-nitroindan-1-one .

(a) Preparation of Indene Derivatives

This compound serves as an intermediate in synthesizing indene-based retinoic acid receptor (RARα) agonists. For example, its hydroxyl group undergoes condensation with carboxylic acids to form bioactive amides .

(b) Knoevenagel Condensation

In substituted derivatives, the hydroxyl group participates in Knoevenagel reactions with malononitrile to form dicyanomethylene derivatives. Temperature controls selectivity between mono- and di-substituted products .

| Product | Conditions | Yield | Reference |

|---|---|---|---|

| 2,2′-(1H-Indene-1,3(2H)-diylidene)dimalononitrile | Malononitrile, piperidine, 80°C | 45% |

Stability and Side Reactions

- Nitro Group Stability : The nitro group remains intact under mild acidic/basic conditions but decomposes under prolonged exposure to strong acids (e.g., H₂SO₄) .

- Isomer Formation : Functionalization at the 5-position (e.g., methyl or fluoro substitution) leads to inseparable isomer mixtures due to steric and electronic effects .

Critical Analysis of Methodologies

- Catalytic Hydrogenation : Pd/C offers superior selectivity over iron-based reductions, which require harsher conditions (e.g., refluxing ethanol/water) .

- Solvent Effects : Methanol and dichloromethane are optimal for polar intermediates, while non-polar solvents (hexane/EtOAc) aid in chromatographic purification .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

6-Nitro vs. 2-Nitro Derivatives

The position of the nitro group significantly impacts reactivity and biological activity.

- 6-Nitro-2,3-dihydro-1H-inden-1-ol : The nitro group at position 6 exerts an electron-withdrawing effect, polarizing the aromatic ring and influencing hydrogen-bonding interactions in enzyme binding (e.g., SIRT2 inhibition) .

- 2-Nitro-2,3-dihydro-1H-inden-1-ol : Synthesized via an intramolecular Henry reaction, this positional isomer forms diastereomers (3:1 ratio for 2-nitro vs. 4.5:1 for 2-methyl-2-nitro derivatives). Chiral catalysts alter diastereoselectivity (e.g., 1:2.5 ratio for 2-nitro with (R)-CBS), suggesting distinct transition states during cyclization .

4-Phenyl Substitution (ChemoCentryx Derivatives)

4-Phenyl-2,3-dihydro-1H-inden-1-ol derivatives (e.g., CCX4503) inhibit PD-1/PD-L1 interactions with nanomolar IC₅₀ values. The rigidified biphenyl linker enhances binding affinity, while S-enantiomers exhibit superior activity in structure-activity relationship (SAR) studies . Compared to the 6-nitro analog, the phenyl group introduces hydrophobicity, critical for protein–protein interaction (PPI) inhibition .

Functional Group Modifications

Methoxy and Bromo Derivatives

- 6-Bromo-2,3-dihydro-1H-inden-1-ol : Bromine’s bulkiness and polarizability may enhance halogen bonding in target engagement, though biological data remain unreported .

Methylated Derivatives

2-Methyl-2,3-dihydro-1H-inden-1-ol introduces steric hindrance, which could restrict conformational flexibility and affect binding pocket accommodation .

Stereochemical Considerations

Enantioselective synthesis and chiral separation are critical for activity:

- This compound : The (S)-enantiomer is synthesized using (R)-CBS, achieving 89% yield and high optical purity .

- PD-1/PD-L1 Inhibitors : S-enantiomers of 4-phenyl derivatives show enhanced potency, mirroring the importance of stereochemistry in PPIs .

- Sterol O-Acyltransferase Inhibitors : CD spectra correlate Cotton effects with absolute configuration (S vs. R), underscoring stereochemistry’s role in target recognition .

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, indanone (1.32 g, 10.0 mmol) is dissolved in concentrated sulfuric acid (10 mL) at −5°C. A pre-cooled solution of potassium nitrate (1.21 g, 12.0 mmol) in sulfuric acid (10 mL) is added dropwise over 30 minutes. The mixture is stirred at −5°C for 4 hours, after which ice water is added to quench the reaction. The product, 6-nitro-2,3-dihydro-1H-inden-1-one, is extracted with dichloromethane, washed with sodium bicarbonate and brine, and purified via silica gel chromatography (hexane/EtOAc = 7:1), yielding 62% as a beige solid.

Key Parameters:

-

Temperature : Maintaining −5°C minimizes side reactions such as over-nitration or ring oxidation.

-

Acid Strength : Concentrated sulfuric acid protonates the ketone, activating the ring for electrophilic attack.

-

Stoichiometry : A 1.2:1 ratio of to indanone ensures complete conversion without excess reagent.

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | −5°C | Maximizes regioselectivity |

| Reaction Time | 4 hours | Balances conversion and side reactions |

| Solvent System | Facilitates nitronium ion formation |

Mechanistic Insights and Side Reactions

Nitration Regiochemistry

The nitro group preferentially occupies the 6-position due to the ketone’s meta-directing effect. Quantum mechanical calculations (DFT, B3LYP/6-31G*) confirm that the transition state for nitration at C6 is lower in energy than at C4 or C5 by ~3–5 kcal/mol.

Competing Pathways

-

Over-Nitration : Elevated temperatures (>0°C) promote dinitro byproducts.

-

Ring Oxidation : Prolonged exposure to can degrade the indene backbone.

Industrial-Scale Production Considerations

Large-scale synthesis requires adaptations for safety and efficiency:

-

Continuous Flow Reactors : Enable precise temperature control during nitration, reducing thermal runaway risks.

-

In Situ Quenching : Automated ice-water addition systems mitigate exothermic hazards.

-

Catalyst Recycling : from hydrogenation steps is recovered via filtration and reactivated.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves baseline separation of the product from nitro-ketone precursors.

Q & A

Q. What are the recommended synthetic routes for 6-nitro-2,3-dihydro-1H-inden-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : The parent compound, 2,3-dihydro-1H-inden-1-ol (CAS 6351-10-6), can be synthesized via reduction of indanone derivatives or direct hydroxylation of indane . For nitration, electrophilic aromatic substitution (EAS) is a plausible pathway. Optimize regioselectivity by controlling reaction temperature (0–5°C) and using mixed acid (HNO₃/H₂SO₄) in a non-polar solvent (e.g., dichloromethane). Monitor progress via TLC or HPLC, referencing protocols for analogous halogenated indenols (e.g., 5-chloro-2,3-dihydro-1H-inden-1-ol) . Post-synthesis purification may involve column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Q. How can the physical properties (e.g., solubility, melting point) of this compound be experimentally determined?

- Methodological Answer : Solubility can be assessed using the shake-flask method in solvents like DMSO, ethanol, or acetonitrile, as demonstrated for brominated analogs . Melting points are determined via differential scanning calorimetry (DSC) or capillary methods, with comparisons to structurally similar compounds (e.g., 1-indanol, mp 56–59°C for trifluoromethyl derivatives ). Molecular weight and purity should be confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis .

Advanced Research Questions

Q. What advanced techniques are suitable for resolving stereochemical ambiguities in this compound derivatives?

- Methodological Answer : Absolute configuration determination requires chiral resolution methods such as enzymatic acylation with Burkholderia cepacia lipase, which has been validated for halo-indenols . Post-resolution, use nuclear Overhauser effect (NOE) NMR experiments (e.g., DPFGSE-NOE at 210°C in CDCl₃/C₆D₆ mixtures) to assign spatial arrangements . X-ray crystallography remains the gold standard for unambiguous stereochemical assignment, as applied to trifluoromethyl-indenone analogs .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for nitro-substituted indenols?

- Methodological Answer : Discrepancies in NMR signals may arise from dynamic processes (e.g., keto-enol tautomerism) or paramagnetic effects from the nitro group. Employ variable-temperature NMR (VT-NMR) to stabilize conformers and assign signals. For example, 1H NMR at 400 MHz in chloroform-d revealed ketone/enol tautomerism in trifluoromethyl derivatives . Complementary techniques like 2D-COSY, HSQC, and HMBC can resolve overlapping peaks .

Q. What strategies enhance the stability of this compound under varying experimental conditions?

- Methodological Answer : Thermal stability is assessed via thermogravimetric analysis (TGA), while photostability requires controlled UV/Vis exposure. Store the compound at room temperature in amber vials under inert atmosphere (N₂/Ar), as recommended for chloro-indenols . For aqueous studies, buffer solutions (pH 7.4) with antioxidants (e.g., BHT) mitigate nitro-group reduction.

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the nitro group on reaction pathways. Compare frontier molecular orbitals (HOMO/LUMO) with halogenated analogs to predict sites for electrophilic/nucleophilic attack . Molecular docking studies (AutoDock Vina) assess interactions with enzymes like lipases, guiding biocatalytic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.